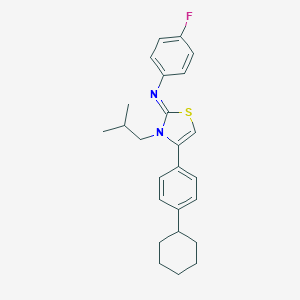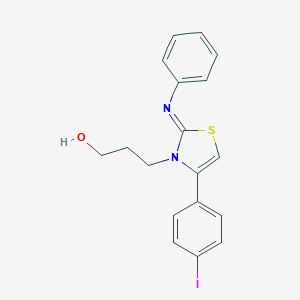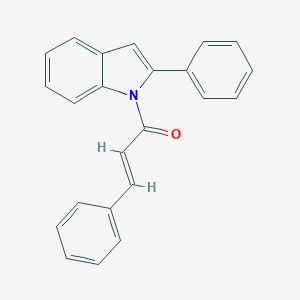
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazole ring, a cyclohexylphenyl group, and a fluorophenyl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of (2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Cyclohexylphenyl Group: The cyclohexylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexylbenzene and an appropriate alkylating agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Final Assembly: The final step involves the coupling of the synthesized intermediates to form the target compound under suitable reaction conditions, such as using a base and a solvent like dimethylformamide.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2Z)-4-(4-CYCLOHEXYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can be compared with other similar compounds, such as:
N-[4-(4-cyclohexylphenyl)-3-isobutyl-1,3-thiazol-2(3H)-yliden]-N-(4-chlorophenyl)amine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
N-[4-(4-cyclohexylphenyl)-3-isobutyl-1,3-thiazol-2(3H)-yliden]-N-(4-bromophenyl)amine: This compound contains a bromine atom instead of a fluorine atom, which may affect its reactivity and interactions with molecular targets.
N-[4-(4-cyclohexylphenyl)-3-isobutyl-1,3-thiazol-2(3H)-yliden]-N-(4-methylphenyl)amine: This compound has a methyl group instead of a fluorine atom, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H29FN2S |
|---|---|
Molecular Weight |
408.6g/mol |
IUPAC Name |
4-(4-cyclohexylphenyl)-N-(4-fluorophenyl)-3-(2-methylpropyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H29FN2S/c1-18(2)16-28-24(17-29-25(28)27-23-14-12-22(26)13-15-23)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h8-15,17-19H,3-7,16H2,1-2H3 |
InChI Key |
WWNCUDZODGUDNU-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=CSC1=NC2=CC=C(C=C2)F)C3=CC=C(C=C3)C4CCCCC4 |
Canonical SMILES |
CC(C)CN1C(=CSC1=NC2=CC=C(C=C2)F)C3=CC=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE](/img/structure/B394172.png)


![4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B394182.png)
![2-amino-1-(4-bromophenyl)-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B394183.png)
![2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone](/img/structure/B394184.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394185.png)
![7-methyl-2-(2-methylphenyl)-5-[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B394188.png)
![3-(3-FLUOROPHENYL)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B394189.png)
![1-[4-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B394190.png)
![5-bromo-3-[(4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)amino]indol-2-one](/img/structure/B394191.png)
![4-{2-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE](/img/structure/B394193.png)
